molecular formula C20H23BrN2OS B2470309 2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone CAS No. 2034361-68-5

2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone

Cat. No.: B2470309
CAS No.: 2034361-68-5
M. Wt: 419.38
InChI Key: ZNPXXTUQCBXHAY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It is characterized by a molecular structure incorporating a 4-bromophenyl group and a 6,7-dihydrothieno[3,2-c]pyridine moiety linked through a piperidine-containing chain. The 6,7-dihydrothieno[3,2-c]pyridine scaffold is a privileged structure in pharmaceutical development, frequently found in biologically active molecules targeting various therapeutic areas . The presence of the 4-bromophenyl group is a common structural feature that can enhance molecular interactions and also serve as a handle for further synthetic modifications via cross-coupling reactions, making this compound a valuable intermediate . As a building block, it provides researchers with a versatile template for the design and synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2OS/c21-17-3-1-15(2-4-17)13-20(24)22-9-5-18(6-10-22)23-11-7-19-16(14-23)8-12-25-19/h1-4,8,12,18H,5-7,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPXXTUQCBXHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure features a bromophenyl group and a thieno[3,2-c]pyridine moiety, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17BrN2S
  • Molecular Weight : 337.27 g/mol
  • CAS Number : 1540900-00-2

Pharmacological Activity

Research indicates that compounds similar to This compound exhibit a range of biological activities:

1. Antidepressant Activity

Studies have demonstrated that derivatives of thieno[3,2-c]pyridine possess antidepressant-like effects. A study involving forced swimming tests in rats indicated that these compounds could significantly reduce immobility time, suggesting potential antidepressant properties .

2. Anticancer Potential

Compounds with similar structural features have shown promise in cancer treatment. For instance, research on thieno[3,2-c]pyridine derivatives revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Neuroprotective Effects

The neuroprotective activity of related compounds has been explored in models of neurodegeneration. These compounds were found to reduce oxidative stress and inflammation in neuronal cells, indicating their potential in treating neurodegenerative diseases .

The biological activities of the compound can be attributed to several mechanisms:

  • GSK-3β Inhibition : Similar compounds have been identified as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cellular processes including metabolism and cell survival .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Study 1: Antidepressant Activity

In a controlled study, rats treated with the compound exhibited reduced depressive-like behaviors compared to the control group. This was measured using the forced swim test and tail suspension test, demonstrating significant reductions in immobility time .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines showed that the compound inhibited cell viability at concentrations ranging from 10 µM to 100 µM. The IC50 values indicated effective cytotoxicity against specific cancer types .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntidepressantReduced immobility in rats
AnticancerInhibited cell proliferation
NeuroprotectiveReduced oxidative stress
Anti-inflammatoryDecreased IL-6 levels

Scientific Research Applications

The compound 2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its applications based on current research findings, synthesizing insights from diverse sources.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to This compound . The thienopyridine derivatives have shown promise in inhibiting cancer cell proliferation. For example, thienopyridine-based compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific types of cancer .

Neuropharmacological Applications

The compound's structural features are indicative of potential neuropharmacological effects. Compounds with similar structures have been investigated for their activity as receptor modulators in the central nervous system. Specifically, derivatives that include piperidine rings are often explored for their interactions with neurotransmitter receptors, which could lead to new treatments for neurological disorders such as depression and anxiety .

Antimicrobial Activity

Research into related thienopyridine compounds has demonstrated antimicrobial properties. Studies suggest that modifications in the thieno[3,2-c]pyridine framework can enhance antibacterial and antifungal activities. This opens avenues for developing new antimicrobial agents derived from this compound structure .

Case Study 1: Anticancer Efficacy

In a recent study, derivatives of thienopyridine were synthesized and tested against human liver cancer cells. The results indicated that certain modifications led to significant inhibition of cell growth, highlighting the importance of the substituents on the thienopyridine ring for enhancing anticancer activity .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the neuropharmacological effects of thienopyridine derivatives, revealing that some compounds exhibited selective agonistic or antagonistic properties on serotonin receptors. This suggests potential therapeutic applications in treating mood disorders .

Summary Table of Applications

Application AreaDescriptionExample Findings
Anticancer ActivityInhibition of cancer cell proliferationSignificant effects on liver cancer cells
NeuropharmacologyModulation of neurotransmitter receptorsPotential treatment for mood disorders
Antimicrobial ActivityEfficacy against bacterial and fungal pathogensEnhanced activity in modified derivatives

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